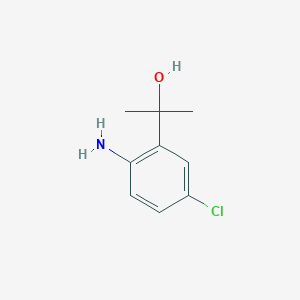
2-(2-Amino-5-chlorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Amino-5-chlorophenyl)propan-2-ol” is a chemical compound with the CAS Number: 21740-91-0 . It’s a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H12ClNO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3 . This indicates that the compound has a molecular weight of 185.65 .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature with a melting point of 78-80°C .Scientific Research Applications
Corrosion Inhibition
- Quantum Chemical and Molecular Dynamics Simulations : Studies on thiazole and thiadiazole derivatives, including compounds structurally related to 2-(2-Amino-5-chlorophenyl)propan-2-ol, have shown promising results in inhibiting corrosion of iron. Quantum chemical parameters and molecular dynamics simulations were used to predict their effectiveness, indicating potential applications in materials science and engineering (Kaya et al., 2016).
Antifungal Applications
- Synthesis and Evaluation Against Candida Strains : The synthesis of 1,2,3-Triazole derivatives, including halogen-substituted triazoles structurally similar to this compound, has been explored. These compounds showed significant antifungal activity against various Candida species, suggesting potential applications in developing new antifungal agents (Lima-Neto et al., 2012).
Pharmaceutical Research
- Synthesis and Biological Properties : New compounds including 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides have been synthesized. These compounds exhibited pronounced anticonvulsive activities and some peripheral n-cholinolytic activities, highlighting their potential in pharmaceutical research (Papoyan et al., 2011).
Chemical Characterization
- Spectroscopic Characterization and Crystal Structures : Studies on cathinone derivatives structurally related to this compound provide comprehensive chemical characterization, which is crucial for understanding the properties and potential applications of these compounds (Kuś et al., 2016).
Crystallography and Molecular Structure
- Conformational Analyses : The crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been characterized, providing insights into their molecular conformations and potential applications in materials science and pharmaceutical research (Nitek et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
2-(2-amino-5-chlorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYRATKXCRCOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Cl)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21740-91-0 |
Source


|
| Record name | 2-(2-amino-5-chlorophenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
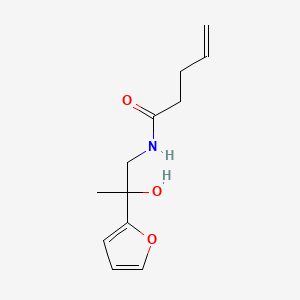
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2927640.png)
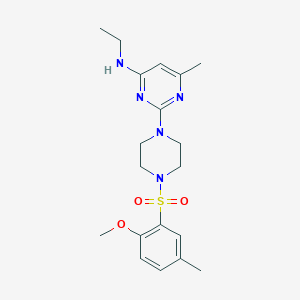

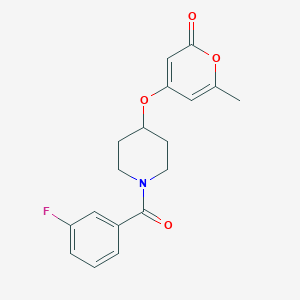
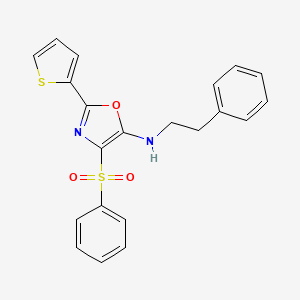
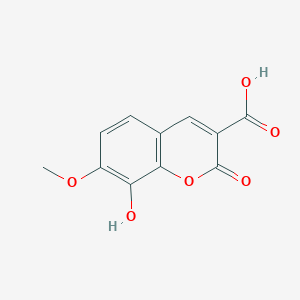
![Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B2927650.png)
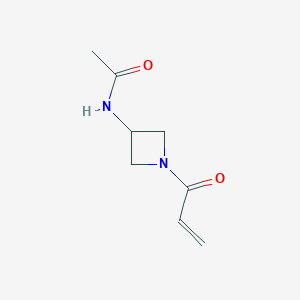
![ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2927656.png)
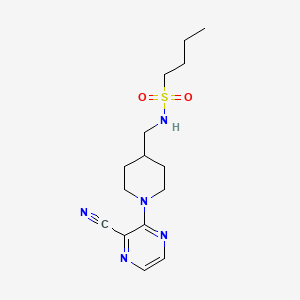
![2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2927659.png)


